5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Its structure includes a 2-chlorobenzyl group at position 5, a 3,4-dimethoxyphenethyl chain at position 3, and a fluorine atom at position 6. These substituents influence its physicochemical properties, binding interactions, and biological activity.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-14-19(29)8-9-22(20)32(26(25)27(31)33)15-18-5-3-4-6-21(18)28/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAMAQJMFLYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight estimated based on analogous structures.
Substituent Effects on Bioactivity
- Halogen Variations: The target compound’s 2-chlorobenzyl group (vs. 2-fluorobenzyl in ) may enhance lipophilicity and van der Waals interactions due to chlorine’s larger atomic radius and polarizability. This could improve membrane permeability but may also affect metabolic stability .
Aromatic Side Chains :
- The 3,4-dimethoxyphenethyl group in the target compound provides electron-donating methoxy groups, which may facilitate π-π stacking or interactions with hydrophobic pockets in enzymes. This contrasts with the 2-methoxybenzyl group in , where steric hindrance near the methoxy group could limit binding .
Crystallographic and Computational Insights
- The analog in crystallizes in a monoclinic P21/n space group, with unit cell parameters $a = 16.366(3)$ Å, $b = 6.0295(14)$ Å, $c = 21.358(4)$ Å. Hirshfeld surface analysis revealed dominant H-bonding and C–H···π interactions, critical for crystal packing .
- Molecular docking of the compound against Hepatitis B virus (HBV) polymerase showed strong binding via halogen-π and hydrogen-bonding interactions, suggesting the target compound’s 2-chlorobenzyl group might similarly engage hydrophobic enzyme pockets .
Pharmacokinetic Considerations
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